molecular formula C13H22N2O B2735977 {2-Amino-1-[4-(propan-2-yloxy)phenyl]ethyl}dimethylamine CAS No. 928000-64-0

{2-Amino-1-[4-(propan-2-yloxy)phenyl]ethyl}dimethylamine

Cat. No.: B2735977
CAS No.: 928000-64-0
M. Wt: 222.332
InChI Key: YQIGXGUELXVADN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of {2-Amino-1-[4-(propan-2-yloxy)phenyl]ethyl}dimethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropoxybenzaldehyde and dimethylamine.

    Reaction Conditions: The key steps involve the formation of an imine intermediate, followed by reduction to yield the desired amine.

    Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of {2-Amino-1-[4-(propan-2-yloxy)phenyl]ethyl}dimethylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

N,N-dimethyl-1-(4-propan-2-yloxyphenyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-10(2)16-12-7-5-11(6-8-12)13(9-14)15(3)4/h5-8,10,13H,9,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIGXGUELXVADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CN)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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